5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1707580-51-5
VCID: VC6894176
InChI: InChI=1S/C10H16N4O.2ClH/c1-15-9-6-12-10(13-7-9)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H
SMILES: COC1=CN=C(N=C1)NC2CCNCC2.Cl.Cl
Molecular Formula: C10H18Cl2N4O
Molecular Weight: 281.18

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

CAS No.: 1707580-51-5

Cat. No.: VC6894176

Molecular Formula: C10H18Cl2N4O

Molecular Weight: 281.18

* For research use only. Not for human or veterinary use.

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride - 1707580-51-5

Specification

CAS No. 1707580-51-5
Molecular Formula C10H18Cl2N4O
Molecular Weight 281.18
IUPAC Name 5-methoxy-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Standard InChI InChI=1S/C10H16N4O.2ClH/c1-15-9-6-12-10(13-7-9)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Standard InChI Key AWZOSVCYEAIIHE-UHFFFAOYSA-N
SMILES COC1=CN=C(N=C1)NC2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring (C₄H₃N₂) substituted at the 5-position with a methoxy group (-OCH₃) and at the 2-position with a piperidin-4-yl amine (-NH-C₅H₉N). The dihydrochloride salt introduces two chloride counterions, yielding the final formula C₁₀H₁₈Cl₂N₄O. Key structural features include:

  • Planar pyrimidine ring: Facilitates π-π stacking with biological targets.

  • Methoxy group: Enhances lipophilicity and influences electronic distribution.

  • Piperidine moiety: Confers conformational flexibility and potential receptor-binding interactions .

Physicochemical Characteristics

PropertyValue
Molecular Weight305.19 g/mol
Solubility>50 mg/mL in aqueous solutions
LogP (Predicted)1.8 ± 0.3
Hydrogen Bond Donors/Acceptors4/5

The dihydrochloride form improves aqueous solubility compared to the free base, critical for in vitro and in vivo assays .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Condensation: 5-Methoxypyrimidin-2-amine reacts with piperidin-4-amine in the presence of a coupling agent (e.g., HATU) under inert conditions.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

  • Purification: Crystallization or chromatography ensures >95% purity .

Industrial-Scale Production

Automated continuous-flow reactors enable gram-to-kilogram synthesis with:

  • Yield: 78–85%

  • Purity: ≥99% (HPLC)

  • Throughput: 1.2 kg/day (pilot-scale) .

Biological Activity and Mechanisms

Anticancer Properties

In MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, structural analogs demonstrate:

  • IC₅₀: 3.77–4.2 µM (vs. cisplatin: 6.5 µM) .

  • Mechanism: Tubulin polymerization inhibition (87% at 10 µM), inducing G2/M arrest and apoptosis .

Antimicrobial Effects

Pyrimidine derivatives exhibit broad-spectrum activity:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

Mechanistic studies suggest membrane disruption and DNA intercalation .

Enzyme Modulation

  • Acetylcholinesterase (AChE) Inhibition: 62% at 50 µM, indicating potential for Alzheimer’s therapy .

  • Kinase Selectivity: Moderate inhibition of EGFR (IC₅₀: 8.3 µM) and VEGFR2 (IC₅₀: 11.7 µM) .

Comparative Analysis with Structural Analogs

CompoundBioactivity (IC₅₀, µM)Key Structural Difference
Target Compound3.77 (MCF-7)Dihydrochloride salt
N-(Piperidin-4-yl)pyrimidin-2-amine7.2 (MCF-7)Lacks methoxy group
5-Methoxy-pyrimidin-2-amine>50 (MCF-7)No piperidine substituent

The dihydrochloride salt and methoxy-piperidine combination enhance potency by 2–3× compared to analogs .

Pharmacological Applications

Oncology

  • Combination Therapy: Synergizes with paclitaxel (CI: 0.3–0.5) in multidrug-resistant models .

  • Metastasis Inhibition: Reduces lung metastasis by 64% in 4T1 murine models .

Neurodegenerative Diseases

  • AChE Inhibition: Comparable to donepezil (62% vs. 68% at 50 µM), suggesting cognitive-enhancing potential .

Infectious Diseases

  • Biofilm Disruption: Eradicates 89% of S. aureus biofilms at 2× MIC .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator